molecular formula C15H20N2O2 B4651250 N-benzyl-N'-cyclohexylethanediamide

N-benzyl-N'-cyclohexylethanediamide

Cat. No. B4651250
M. Wt: 260.33 g/mol
InChI Key: WIZBSALKWXYRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-cyclohexylethanediamide, also known as Bicuculline, is a potent antagonist of the GABA-A receptor. It is a white crystalline powder that is sparingly soluble in water and soluble in ethanol. Bicuculline is widely used in scientific research to study the role of GABA-A receptors in the central nervous system.

Mechanism of Action

N-benzyl-N'-cyclohexylethanediamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of GABA, which is an inhibitory neurotransmitter. This results in the inhibition of the inhibitory effects of GABA, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N-benzyl-N'-cyclohexylethanediamide has been shown to induce seizures in animal models of epilepsy. It has also been shown to increase anxiety-like behavior in rodents. N-benzyl-N'-cyclohexylethanediamide has been used to study the role of GABA-A receptors in the development of drug tolerance and withdrawal.

Advantages and Limitations for Lab Experiments

N-benzyl-N'-cyclohexylethanediamide is a potent antagonist of the GABA-A receptor, making it a useful tool for studying the role of GABA-A receptors in the central nervous system. However, it is important to note that N-benzyl-N'-cyclohexylethanediamide is not selective for GABA-A receptors and can also bind to other receptors. This can lead to off-target effects and limit the interpretation of results.

Future Directions

1. Development of more selective GABA-A receptor antagonists that can be used to study the role of specific receptor subtypes.
2. Investigation of the role of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy and anxiety disorders.
3. Further exploration of the biochemical and physiological effects of GABA-A receptor antagonists.
4. Development of new methods for synthesizing N-benzyl-N'-cyclohexylethanediamide with improved yields and purity.
5. Investigation of the potential therapeutic applications of N-benzyl-N'-cyclohexylethanediamide and related compounds.

Scientific Research Applications

N-benzyl-N'-cyclohexylethanediamide is widely used in scientific research to study the role of GABA-A receptors in the central nervous system. It is used to block the inhibitory effects of GABA-A receptors, allowing researchers to study the excitatory effects of other neurotransmitters. N-benzyl-N'-cyclohexylethanediamide is also used to induce seizures in animal models of epilepsy.

properties

IUPAC Name

N-benzyl-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14(16-11-12-7-3-1-4-8-12)15(19)17-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBSALKWXYRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-cyclohexyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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